Benzethonium chloride

Catalog No.
S520858
CAS No.
121-54-0
M.F
C27H42NO2.Cl
C27H42ClNO2
M. Wt
448.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzethonium chloride

CAS Number

121-54-0

Product Name

Benzethonium chloride

IUPAC Name

benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride

Molecular Formula

C27H42NO2.Cl
C27H42ClNO2

Molecular Weight

448.1 g/mol

InChI

InChI=1S/C27H42NO2.ClH/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;/h8-16H,17-22H2,1-7H3;1H/q+1;/p-1

InChI Key

UREZNYTWGJKWBI-UHFFFAOYSA-M

SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]

Solubility

10 to 50 mg/mL at 64° F (NTP, 1992)
VERY SOL IN WATER GIVING FOAMY, SOAPY SOLN; SOL IN ALC, ACETONE, CHLOROFORM
SLIGHTLY SOL IN ETHER
Solubility in water: very good

Synonyms

Bencetonium Chloride, Benzethonium, Benzethonium Chloride, Chloride, Bencetonium, Chloride, Benzethonium, Formula Magic, Hyamine 1622, Magic, Formula, Orchid Fresh II, Phemeride, Phemerol, Phemethryn, Puri Clens, Puri-Clens, PuriClens, Quatrachlor, Solamin

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]
  • Origin: Benzethonium chloride is a synthetic compound, not found naturally. It is produced through a chemical reaction between alkyldimethylbenzyl ammonium chloride and sodium hydroxide [].
  • Significance: Benzethonium chloride holds significance in scientific research due to its potent antimicrobial properties. It is used as a topical antiseptic to prevent microbial growth and in some studies to investigate its efficacy against specific pathogens [].

Molecular Structure Analysis

  • Key features: Benzethonium chloride possesses a long carbon chain with a positively charged nitrogen atom at the end. This structure classifies it as a cationic surfactant []. The positive charge attracts and disrupts the negatively charged membranes of microbes, leading to cell death [].

Chemical Reactions Analysis

  • Synthesis: The reaction between alkyldimethylbenzyl ammonium chloride and sodium hydroxide yields benzethonium chloride [].
C6H5CH2-N(CH3)2CH2Cl (alkyldimethylbenzyl ammonium chloride) + NaOH -> C6H5CH2-N(CH3)2CH2OH + NaCl (benzethonium chloride)
  • Decomposition: Limited information exists on the specific decomposition pathways of benzethonium chloride. However, it is expected to decompose at high temperatures, releasing volatile organic compounds.

Physical And Chemical Properties Analysis

  • Appearance: Odorless white solid [].
  • Melting point: 176-180 °C [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Highly soluble in water [].
  • Stability: Stable under normal storage conditions [].

Benzethonium chloride acts as a topical antiseptic by disrupting microbial cell membranes. The positively charged nitrogen atom interacts with the negatively charged phosphate groups in the phospholipid bilayer of the membrane, leading to leakage of cellular contents and ultimately cell death [].

  • Toxicity: Benzethonium chloride is generally considered safe for topical use in low concentrations. However, ingestion or contact with eyes can cause irritation and inflammation [].
  • Flammability: Not readily flammable [].
  • Reactivity: Can react with strong oxidizing agents [].

Antimicrobial Activity Studies

BZT exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses []. This makes it a valuable tool for researchers studying microbial growth, persistence, and disinfection strategies. Studies use BZT to:

  • Evaluate the efficacy of new antimicrobial formulations: Researchers compare the effectiveness of BZT to novel disinfectants or cleaning solutions against various pathogens [].
  • Investigate the development of antimicrobial resistance: Research explores the potential of BZT to induce resistance in specific microbial strains, helping to understand the evolution of resistance patterns [].
  • Model disinfection processes: BZT's well-understood properties allow researchers to simulate real-world disinfection scenarios and test their effectiveness under controlled laboratory conditions [].

Bladder Augmentation Research

BZT has shown potential for use in bladder augmentation procedures, a surgical technique used to increase bladder capacity in patients with specific conditions. Studies have explored the use of BZT as a denervation agent, aiming to:

  • Increase bladder capacity: BZT's ability to disrupt nerve function in the bladder wall has been investigated as a way to increase bladder volume without compromising its contractility [].
  • Evaluate long-term effects: Research is ongoing to assess the long-term safety and efficacy of BZT-mediated bladder augmentation, including potential side effects and durability of the effects.

Purity

> 95%

Quantity

Milligrams-Grams

Physical Description

Benzethonium chloride appears as odorless white crystals or powder with a very bitter taste. A 1% solution in water is slightly alkaline to litmus. (NTP, 1992)
COLOURLESS OR WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS.

Color/Form

COLORLESS CRYSTALS

LogP

4.0

Odor

MILD ODOR

Appearance

White Solid

Melting Point

327 to 331 °F (NTP, 1992)
164-166 °C (HOT STAGE)
160-165 °C

UNII

PH41D05744

GHS Hazard Statements

Aggregated GHS information provided by 274 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 274 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 269 of 274 companies with hazard statement code(s):;
H301 (74.35%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (25.28%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (94.8%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (18.22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (94.05%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (78.81%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

ATC Code

D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AJ - Quaternary ammonium compounds
D08AJ08 - Benzethonium chloride

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

121-54-0
5929-09-9

Associated Chemicals

Benzethonium chloride monohydrate;5929-09-9

Wikipedia

Benzethonium chloride

Use Classification

Cosmetics -> Preservative

Methods of Manufacturing

...P-DIISOBUTYLPHENOL IS CONDENSED IN PRESENCE OF BASIC CATALYST WITH BETA,BETA'-DICHLORODIETHYL ETHER TO YIELD 2[2-(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ETHOXY]ETHYL CHLORIDE. ALKALINE DIMETHYLAMINATION...GIVE CORRESPONDING TERTIARY AMINE...PURIFICATION BY DISTILLATION...TREATED WITH BENZYL CHLORIDE...

General Manufacturing Information

Benzenemethanaminium, N,N-dimethyl-N-[2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethyl]-, chloride (1:1): ACTIVE
THE CATIONIC DETERGENTS...SUCH AS BENZETHONIUM CHLORIDE...ARE SYNTHETIC DERIVATIVES OF AMMONIUM CHLORIDE.
A COMBINATION OF CATIONIC GERMICIDE & ANIONIC POLYMER FOR SORPTION ONTO THE TOOTH SURFACE INHIBITING CALCULUS OR PLAQUE FORMATION. BENZETHONIUM CHLORIDE IS AN INGREDIENT IN THE MOUTHWASH FORMULATION.
IT IS OF ONLY LIMITED VALUE IN TREATMENT OF FUNGUS INFECTIONS.
WHEN APPLIED TO SKIN, THEY TEND TO FORM A FILM UNDER WHICH BACTERIA MAY REMAIN VIABLE; INNER SURFACE OF FILM HAS LOW BACTERICIDAL POWER WHEREAS OUTER SURFACE IS STRONGLY BACTERICIDAL. THEY DO NOT KILL SPORES. ... ACTION IS RATHER SLOW WHEN COMPARED TO THAT OF IODINE. /QUATERNARY AMMONIUM COMPD/
For more General Manufacturing Information (Complete) data for BENZETHONIUM CHLORIDE (13 total), please visit the HSDB record page.

Analytic Laboratory Methods

THIS SPECTROPHOTOMETRIC METHOD SHOWED GOOD RESULTS @ CONCN OF 0-300 UG/ML & IN THE PRESENCE OF SEVERAL DRUGS.
SPECTROPHOTOMETRIC METHOD WAS DEVELOPED TO DETECT TRACE AMT OF BENZETHONIUM, WHICH WAS EXTRACTED WITH NITROBENZENE FROM AN AQ ALKALINE SOLN. /BENZETHONIUM/
USING GLASS CAPILLARY GC AND ION-PAIR REVERSED-PHASE HPLC, BENZETHONIUM CHLORIDE AND ITS CRESOL ANALOGUE WERE EFFECTIVELY RESOLVED AND QUANTIFIED.
SURFACTANT QUATERNARY AMMONIUM SALTS ALONE OR IN PHARMACEUTICAL PREPNS, INCLUDING BENZYLTHONIUM CHLORIDE WERE DETD BY POTENTIOMETRIC TITRATION OF AQ SOLN.
For more Analytic Laboratory Methods (Complete) data for BENZETHONIUM CHLORIDE (7 total), please visit the HSDB record page.

Storage Conditions

... SOLUTIONS SHOULD BE STORED IN DISTINCTIVE BOTTLES (NEVER IN SOFT DRINK BOTTLES) IN A SAFE PLACE. /CATIONIC DETERGENTS/
IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED ... . INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.

Dates

Modify: 2023-08-15

Protocolo de tratamiento de heridas con apósito de hidrofibra reforzada, con plata iónica al 1,2%, potenciado con EDTA y cloruro de bencetonio para evitar la recurrencia de biopelícula

Marcelo Ruettimann Liberato de Moura, Silvana Ribeiro Soares, Darlene Silva de Azevedo, Jéssica Steffany Miranda
PMID: 33048016   DOI: 10.12968/jowc.2020.29.Sup10.18

Abstract

Present a treatment protocol to avoid biofilm reformation in hard-to-heal wounds, using a hydrofiber dressing with 1.2% ionic silver, ethylenediaminetetraacetic acid and benzethonium chloride.
A retrospective, descriptive and analytic study on the use of a treatment protocol, including three case studies. Patient records for hard-to-heal wounds were analysed according to an algorithm for biofilm detection and best-practice recommendations for wound hygiene.
The adopted protocol was based on three pillars: identifying clinical signs suggesting biofilm, performing wound hygiene, and applying an antibiofilm dressing.
Wound healing rates can improve after protocol implementation. Adequate control of local signs of infection and exudate, as well as visual and indirect signs of biofilm, were achieved. All patients progressed well towards wound-size reduction and closure using the hydrofiber dressing.


Rapid start-up of partial nitrification process using benzethonium chloride-a novel nitrite oxidation inhibitor

Yingchao Cui, Jingfeng Gao, Da Zhang, Yifan Zhao, Yuwei Wang
PMID: 32707510   DOI: 10.1016/j.biortech.2020.123860

Abstract

Benzethonium chloride (BZC) is an antibacterial compound with extensive applications in various anti-infective products. However, the feasibility of attaining partial nitrification of municipal wastewater using BZC has not been reported. In this work, BZC was used for the first time to attain partial nitrification. Batch experiments indicated nitrite oxidizing bacteria (NOB) was more vulnerable to BZC than ammonia oxidizing bacteria (AOB). When activated sludge was treated only once with 0.023 g BZC·(g MLSS)
for 18 h, partial nitrification was attained at the 29th cycle with NAR of 97.46% and sustained 91 cycles in stability tests. Complimentary DNA sequencing analysis revealed the suppression of Nitrospira was the reason for partial nitrification. Oligotyping analysis indicated AOB could likely resist to BZC by both the species shifts and development of tolerance, while most NOB species could not adapt to BZC. This study revealed the feasibility of BZC as a novel NOB inhibitor.


Syntheses of C2'-Fluorinated Analogs of Solamin

Naoto Kojima, Hiromi Hayashi, Hiroki Iwasaki, Masayuki Yamashita
PMID: 32612003   DOI: 10.1248/cpb.c20-00223

Abstract

The details of the total syntheses of C2'-fluorinated analogs of solamin, an antitumor annonaceous acetogenin, are described. Fluorine was enantioselectively introduced at the C2'-position by organocatalytic α-fluorination of the aldehyde according to a previously reported method. C2'-fluorinated solamin and its C2'-diastereomer were synthesized by the Sonogashira coupling of a tetrahydrofuran fragment and fluorine-containing γ-lactone fragments.


Protocolo de tratamiento de heridas con apósito de hidrofibra reforzada, con plata iónica al 1,2%, potenciado con EDTA y cloruro de bencetonio para evitar la recurrencia de biopelícula

Marcelo Ruettimann Liberato de Moura, Silvana Ribeiro Soares, Darlene Silva de Azevedo, Jéssica Steffany Miranda
PMID: 33054618   DOI: 10.12968/jowc.2020.29.LatAm_sup_2.18

Abstract

Present a treatment protocol to avoid biofilm reformation in hard-to-heal wounds, using a hydrofiber dressing with 1.2% ionic silver, ethylenediaminetetraacetic acid and benzethonium chloride.
A retrospective, descriptive and analytic study on the use of a treatment protocol, including three case studies. Patient records for hard-to-heal wounds were analysed according to an algorithm for biofilm detection and best-practice recommendations for wound hygiene.
The adopted protocol was based on three pillars: identifying clinical signs suggesting biofilm, performing wound hygiene, and applying an antibiofilm dressing.
Wound healing rates can improve after protocol implementation. Adequate control of local signs of infection and exudate, as well as visual and indirect signs of biofilm, were achieved. All patients progressed well towards wound-size reduction and closure using the hydrofiber dressing.


Pharmacological Characterization of the Novel and Selective

Xiaohai Wang, Christopher Daley, Vanita Gakhar, Henry S Lange, Joshua D Vardigan, Michelle Pearson, Xiaoping Zhou, Lee Warren, Corin O Miller, Michelle Belden, Andrew J Harvey, Anton A Grishin, Carolyn J Coles, Susan M O'Connor, Fiona Thomson, Joseph L Duffy, Ian M Bell, Jason M Uslaner
PMID: 32094294   DOI: 10.1124/jpet.119.263483

Abstract

Treatments for cognitive deficits associated with central nervous system (CNS) disorders such as Alzheimer disease and schizophrenia remain significant unmet medical needs that incur substantial pressure on the health care system. The
7 nicotinic acetylcholine receptor (nAChR) has garnered substantial attention as a target for cognitive deficits based on receptor localization, robust preclinical effects, genetics implicating its involvement in cognitive disorders, and encouraging, albeit mixed, clinical data with
7 nAChR orthosteric agonists. Importantly, previous orthosteric agonists at this receptor suffered from off-target activity, receptor desensitization, and an inverted U-shaped dose-effect curve in preclinical assays that limit their clinical utility. To overcome the challenges with orthosteric agonists, we have identified a novel selective
7 positive allosteric modulator (PAM), BNC375. This compound is selective over related receptors and potentiates acetylcholine-evoked
7 currents with only marginal effect on the receptor desensitization kinetics. In addition, BNC375 enhances long-term potentiation of electrically evoked synaptic responses in rat hippocampal slices and in vivo. Systemic administration of BNC375 reverses scopolamine-induced cognitive deficits in rat novel object recognition and rhesus monkey object retrieval detour (ORD) task over a wide range of exposures, showing no evidence of an inverted U-shaped dose-effect curve. The compound also improves performance in the ORD task in aged African green monkeys. Moreover, ex vivo
C-NMR analysis indicates that BNC375 treatment can enhance neurotransmitter release in rat medial prefrontal cortex. These findings suggest that
7 nAChR PAMs have multiple advantages over orthosteric
7 nAChR agonists for the treatment of cognitive dysfunction associated with CNS diseases. SIGNIFICANCE STATEMENT: BNC375 is a novel and selective α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator (PAM) that potentiates acetylcholine-evoked α7 currents in in vitro assays with little to no effect on the desensitization kinetics. In vivo, BNC375 demonstrated robust procognitive effects in multiple preclinical models across a wide exposure range. These results suggest that α7 nAChR PAMs have therapeutic potential in central nervous system diseases with cognitive impairments.


Biocide susceptibilities and biofilm-forming capacities of Acinetobacter baumannii clinical isolates from Malaysia

Muhammad Harith Nor A'shimi, Ahmed Ghazi Alattraqchi, Farahiyah Mohd Rani, Nor Iza A Rahman, Salwani Ismail, Fatimah Haslina Abdullah, Norlela Othman, David W Cleary, Stuart C Clarke, Chew Chieng Yeo
PMID: 32065820   DOI: 10.3855/jidc.11455

Abstract

Acinetobacter baumannii is a Gram-negative nosocomial pathogen that has the capacity to develop resistance to all classes of antimicrobial compounds. However, very little is known regarding its susceptibility to biocides (antiseptics and disinfectants) and capacity to form biofilms, particularly for Malaysian isolates.
To determine the susceptibility of A. baumannii isolates to commonly-used biocides, investigate their biofilm-forming capacities and the prevalence of biocide resistance and biofilm-associated genes.
. The minimum inhibitory concentration (MIC) values of 100 A. baumannii hospital isolates from Terengganu, Malaysia, towards the biocides benzalkonium chloride (BZK), benzethonium chloride (BZT) and chlorhexidine digluconate (CLX), were determined by broth microdilution. The isolates were also examined for their ability to form biofilms in 96-well microplates. The prevalence of biocide resistance genes qacA, qacE and qacDE1 and the biofilm-associated genes bap and abaI were determined by polymerase chain reaction (PCR).
Majority of the A. baumannii isolates (43%) showed higher MIC values (> 50 µg/mL) for CLX than for BZK (5% for MIC > 50 µg/mL) and BZT (9% for MIC > 50 µg/mL). The qacDE1 gene was predominant (63%) followed by qacE (28%) whereas no isolate was found harbouring qacA. All isolates were positive for the bap and abaI genes although the biofilm-forming capacity varied among the isolates.
The Terengganu A. baumannii isolates showed higher prevalence of qacDE1 compared to qacE although no correlation was found with the biocides' MIC values. No correlation was also observed between the isolates' biofilm-forming capacity and the MIC values for the biocides.


Triclosen and Its Alternatives in Antibacterial Soaps

Chandler W Rundle, Sophia Hu, Colby L Presley, Cory A Dunnick
PMID: 31688130   DOI: 10.1097/DER.0000000000000519

Abstract

In 2017, the Food and Drug Administration banned the marketing of triclosan and triclocarban in antibacterial soaps, citing inefficacy and concerns of systemic absorption and antibacterial resistance. As a result, there is an anticipated decrease in the number of triclosan-containing products on the market with an associated increase in antibacterial alternatives (eg, benzalkonium chloride, benzethonium chloride, chloroxylenol, chlorhexidine) and cases of allergic and irritant contact dermatitis.
The aims of the study were to determine the extent that triclosan and triclocarban are being used in the consumer and medical industries after the Food and Drug Administration marketing ban and to appraise the risk of allergic contact dermatitis to triclosan alternatives.
The National Drug Code Directory (NDCD), Google, Amazon, Target, Walgreens, Walmart, CVS, and Colorado hospitals were surveyed for antibacterial soap use. Antibiotics surveyed include triclosan, triclocarban, benzalkonium chloride, benzethonium chloride, chloroxylenol, and chlorhexidine.
The most common antibiotics reported by the NDCD, consumer sites, and Colorado hospitals were benzalkonium chloride, chloroxylenol, and triclosan, respectively. Triclosan accounted for the second most prevalent antibacterial in the NDCD- and consumer site-surveyed products.
The triclosan marketing ban may instigate increased exposure to triclosan alternatives. The addition of antibacterial products to hand soaps does not improve soap effectiveness and may cause harm by contributing to antibiotic resistance and the development of allergic conditions. Additional studies are needed to elucidate the benefits and harms of antibacterial soaps.


[Case studies: efficacy of a hydrofiber dressing with ionic silver, ethylenediaminetetraacetic acid and benzethonium chloride]

Marco A Salazar Trujillo, José E Ortiz Rodriguez, Alejandro Zapata Ospina
PMID: 31855524   DOI:

Abstract




Synergistic Effect of Benzethonium Chloride Combined with Endoxan against Hepatocellular Carcinoma in Rats through Targeting Apoptosis Signaling Pathway

Omayma A R Abozaid, Fatma S M Moawed, Mostafa A Farrag, Ragaa S M Kawara
PMID: 32592368   DOI: 10.31557/APJCP.2020.21.6.1709

Abstract

Combination therapy has been the trendy of care, particularly in cancer remedy, since it is a rational approach to increase response and tolerability and to diminish resistance. Hence, there is a growing interest in combining anticancer drugs to maximizing efficacy with minimum systemic toxicity through the delivery of lower drug doses. Therefore, in the present study, the value of combination between benzethonium chloride (benzo) and endoxan (endo) as anti-tumor drug sensitization of hepatocellular carcinoma HCC treatment were detected both in vitro and in vivo. Crystal violet test was performed to detect the proliferation of HepG2 cells treated with benzo or/and endo. In addition, the HCC rat model was established by diethylnitrosamine (DEN) administration. The antitumor effect was enhanced with the combined treatment of the two drugs, particularly in the group with benzo and endo. The results confirmed that the HCC condition was developed in response to lower expressions of caspase 3 and P53 which, in turn, was due to the overexpression of Bcl-2, and downregulation of cytochrome C. The treatment with benzo combined with endo caused significant activation of caspase-3 mediated apoptotic signals that could be responsible for its anti-HCC potential. Meantime, benzo combined with endo treatments could reduce the hepatocellular carcinogenesis by reducing the expression of MMP-9. Therefore, benzo and endo treatments may be a hopeful therapeutic drug for HCC. Also, more studies are recommended to feat the idea of this research for medical use.
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Drug repurposing approach to target FtsZ cell division protein from Salmonella Typhi

Farah Naz, Muneera Mashkoor, Priyanka Sharma, Md Anzarul Haque, Arti Kapil, Manoj Kumar, Punit Kaur, Ethayathulla Abdul Samath
PMID: 32417543   DOI: 10.1016/j.ijbiomac.2020.05.063

Abstract

Drug repurposing is an efficient alternative approach to counter the increasing drug-resistant pathogens to treat infectious diseases. FtsZ is an essential bacterial cytokinesis protein involved in the formation of cell-division complex and targeting FtsZ using FDA approved drugs is a promising strategy to identify and develop a new antibacterial drug. Using in silico pharmacophore-based screening of drug bank, molecular docking and molecular dynamics simulations, we identified six drugs inhibiting the function of stFtsZ from Salmonella Typhi. The selected drugs target stFtsZ at the hydrophobic cleft formed between the C-terminal domain and helix α7 with binding energy better than -8 kcal/mol. Out of these six drugs, benzethonium chloride showed promising results at 8 μM concentration where it inhibits stFtsZ GTPase activity by 80% and prevents polymerization. Benzethonium chloride also possesses an excellent antibacterial activity against the bacterial culture of Salmonella Typhi (ATCC 19430), Staphylococcus aureus (ATCC 43300) and Escherichia coli (ATCC 25922) with the MIC values of 8 μg/mL, 1 μg/mL and 12 μg/mL, respectively. Based on our current study, the scaffold of benzethonium chloride can be used for the development of broad-spectrum antibacterial agents against drug-resistant pathogens.


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